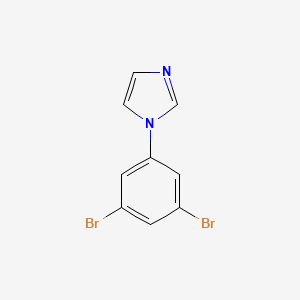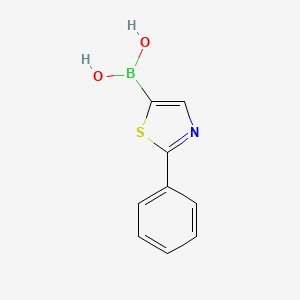![molecular formula C13H23NO3 B12986569 tert-Butyl 5-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B12986569.png)
tert-Butyl 5-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate: is a chemical compound with a complex structure that includes a tert-butyl group, a hydroxyl group, and a cyclopenta[b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a suitable precursor followed by functional group modifications to introduce the tert-butyl and hydroxyl groups. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the ring system or other functional groups.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a more saturated ring system .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 5-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes at the molecular level .
Medicine: Its ability to interact with specific molecular targets makes it a candidate for the design of new therapeutic agents .
Industry: In industrial applications, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial processes, including catalysis and polymerization .
Mechanism of Action
The mechanism by which tert-butyl 5-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the tert-butyl group can influence the compound’s hydrophobic interactions. These interactions can affect enzyme activity, receptor binding, and other molecular pathways .
Comparison with Similar Compounds
- tert-Butyl 4a-amino-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate
- tert-Butyl 5-aminopyrazolo[4,3-b]pyridine-6-carboxylates
- tert-Butyl 5-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate
Comparison: Compared to these similar compounds, tert-butyl 5-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate is unique due to the presence of both a hydroxyl group and a tert-butyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 5-hydroxy-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-4-5-9-10(14)6-7-11(9)15/h9-11,15H,4-8H2,1-3H3 |
InChI Key |
PDQMRWNTTPSWKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


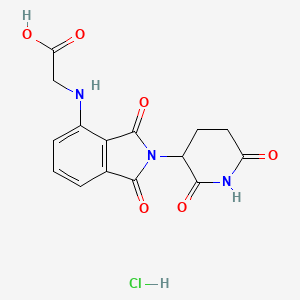

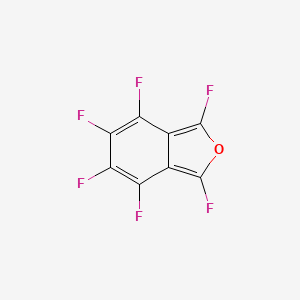
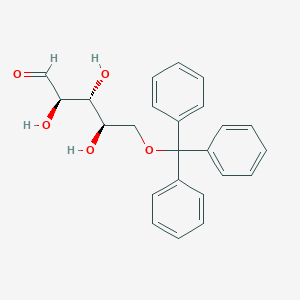

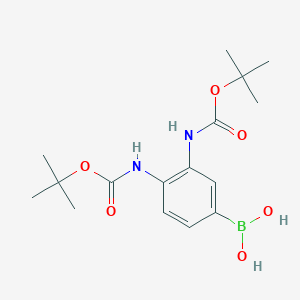
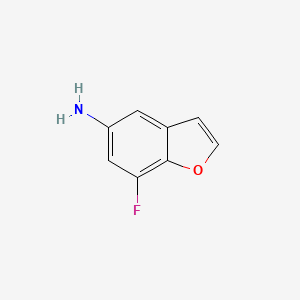
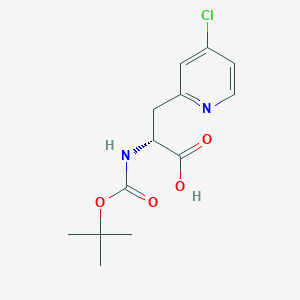
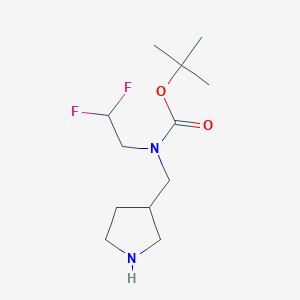
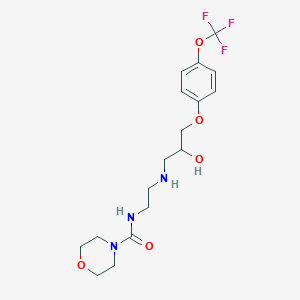
![(S)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B12986542.png)
